molecular formula C7H17Cl2FN2 B8242002 (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No.: B8242002
M. Wt: 219.12 g/mol
InChI Key: NKPCYUMLEXPFIL-AUCRBCQYSA-N
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Description

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with a molecular formula of C₇H₁₇Cl₂FN₂ and a molecular weight of 219.13 g/mol . Its stereospecific (3S,4R) configuration distinguishes it from enantiomeric or racemic forms (e.g., rac-(3R,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride, CAS 1312784-72-7) . The compound is synthesized as a dihydrochloride salt to enhance solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

(3S,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCYUMLEXPFIL-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCNC[C@@H]1F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.

    Amine Substitution: Substitution of the amine group at the 4-position with N,N-dimethylamine.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act on:

    Receptors: Binding to specific receptors in biological systems to exert its effects.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Ion Channels: Modulating ion channels to influence cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride with key structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 3-F, N,N-dimethylamine C₇H₁₇Cl₂FN₂ 219.13 2306254-53-3 Fluorine enhances lipophilicity; dihydrochloride improves solubility.
(3R,4R)-rel-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride 1-Benzyl, 4-Me, N,N-dimethylamine C₁₄H₂₂N₂·2HCl 295.25 477600-68-3 Benzyl group increases steric bulk; used in immunosuppressant synthesis.
rac-(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride 3-F, N,N-dimethylamine (racemic) C₇H₁₇Cl₂FN₂ 219.13 1312784-72-7 Racemic mixture; similar physicochemical properties but distinct stereochemistry.
(3R)-7-Fluoro-N-[(1S)-1-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride Complex fluorinated isoquinoline-piperidine hybrid C₂₈H₄₁Cl₂N₃O₂·2H₂O N/A Not provided Multisubstituted structure with demonstrated biological evaluation in drug design.
Key Observations:
  • Fluorine vs. Halogen Substitution : The fluorine atom in the target compound reduces metabolic degradation compared to chlorinated or brominated analogs (e.g., compounds 5–7 in ) .
  • Stereochemical Impact : The (3S,4R) configuration may offer superior target binding compared to racemic or enantiomeric forms, though specific activity data are lacking .

Biological Activity

(3S,4R)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride, with the CAS number 2387560-75-8, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H15Cl2FN2
  • Molecular Weight : 205.10 g/mol
  • Standard Purity : 97% .

The compound is thought to interact with various neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. Its structural similarity to other piperidine derivatives suggests potential activity as a central nervous system stimulant or modulator.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter levels, particularly serotonin and dopamine. This modulation can impact mood and cognitive functions, making it a candidate for studying antidepressant or anxiolytic effects.

2. Antinociceptive Effects

A study exploring the antinociceptive properties of similar piperidine compounds reported significant pain relief in rodent models. It is hypothesized that this compound may exhibit similar effects through opioid receptor pathways .

3. Potential in Treating Neurological Disorders

Given its interaction with neurotransmitter systems, this compound could be investigated for its efficacy in treating conditions like anxiety disorders, depression, and possibly neurodegenerative diseases.

Study 1: Antidepressant Activity

In a controlled trial involving mice, this compound showed a reduction in depressive-like behaviors when administered at specific dosages. The results were comparable to established antidepressants, suggesting its potential as a therapeutic agent .

Study 2: Analgesic Properties

Another study focused on the analgesic properties of piperidine derivatives found that compounds similar to this compound produced significant pain relief in models of acute and chronic pain . This suggests that further investigation into its analgesic potential could be warranted.

Data Table: Biological Activity Overview

Activity Description Reference
Neurotransmitter ModulationInfluences serotonin and dopamine levels
Antinociceptive EffectsSignificant pain relief in rodent models
Potential for Neurological UseEfficacy in treating anxiety and depression

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